4-Methoxy-7-methylindane 4-Methoxy-7-methylindane
Brand Name: Vulcanchem
CAS No.: 175136-08-0
VCID: VC20910146
InChI: InChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3
SMILES: CC1=C2CCCC2=C(C=C1)OC
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

4-Methoxy-7-methylindane

CAS No.: 175136-08-0

Cat. No.: VC20910146

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-7-methylindane - 175136-08-0

Specification

CAS No. 175136-08-0
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 4-methoxy-7-methyl-2,3-dihydro-1H-indene
Standard InChI InChI=1S/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3
Standard InChI Key WLLDRYXQMFGAKW-UHFFFAOYSA-N
SMILES CC1=C2CCCC2=C(C=C1)OC
Canonical SMILES CC1=C2CCCC2=C(C=C1)OC

Introduction

Structural Characteristics and Classification

4-Methoxy-7-methylindane consists of an indane core structure with two key functional groups: a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 7-position. This molecular arrangement creates a unique chemical entity classified within the broader family of substituted indanes.
Indanes are bicyclic organic compounds that combine aromatic and aliphatic properties in a fused ring system. The systematic naming follows standard IUPAC nomenclature rules, where the numbering of the indane ring begins at the carbon atom of the five-membered ring directly attached to the benzene ring .
The molecular structure of 4-Methoxy-7-methylindane can be represented as follows:

Structural ParameterDescription
Molecular FormulaC₁₁H₁₄O
Systematic IUPAC Name4-methoxy-7-methyl-2,3-dihydro-1H-indene
InChIInChI=1/C11H14O/c1-8-6-7-11(12-2)10-5-3-4-9(8)10/h6-7H,3-5H2,1-2H3
Ring SystemBicyclic (fused benzene and cyclopentane)
Key SubstituentsMethoxy group at C-4, Methyl group at C-7

Physical and Chemical Properties

4-Methoxy-7-methylindane possesses distinct physical and chemical properties that influence its behavior in various chemical environments and determine its potential applications in research and industry.

Physical Properties

The physical properties of 4-Methoxy-7-methylindane are summarized in the following table:

PropertyValueReference
Physical State at 25°CSolid
Molecular Weight162.23 g/mol
Melting Point37-40°C
Boiling Point268.8°C at 760 mmHg
Density1.021 g/cm³
Refractive Index1.541
Flash Point102.5°C

Chemical Properties

The chemical reactivity of 4-Methoxy-7-methylindane is primarily determined by the presence of the methoxy and methyl substituents on the indane scaffold. The methoxy group introduces electron-donating properties through resonance effects, while the methyl group contributes electron density through inductive effects. These electronic properties influence the compound's behavior in various chemical reactions.
Key chemical properties include:

  • Electrophilic Aromatic Substitution: The electron-donating nature of both substituents enhances reactivity toward electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy group.

  • Oxidation Potential: The benzylic position of the methyl group is susceptible to oxidation, potentially leading to corresponding alcohols, aldehydes, or carboxylic acids under appropriate oxidizing conditions.

  • Ether Cleavage: The methoxy group can undergo cleavage under strong acidic conditions, potentially yielding the corresponding hydroxyl derivative.

Related Compounds and Structural Analogues

4-Methoxy-7-methylindane belongs to a broader family of substituted indanes, many of which share structural similarities but exhibit distinct chemical and biological properties.

Key Structural Analogues

The following table compares 4-Methoxy-7-methylindane with selected structural analogues:

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
4-Hydroxy-7-methylindane16400-13-8C₁₀H₁₂OHydroxyl instead of methoxy at C-4
4-Methoxy-7-methylindane-5-carbonitrile175136-10-4C₁₂H₁₃NOAdditional nitrile group at C-5
4-Methoxy-7-methyl-1-indanone103988-25-6C₁₁H₁₂O₂Carbonyl group at C-1
5-Bromo-7-(4-methoxybenzyl)-4-methylindane(Not provided)C₁₈H₁₉BrOBromo at C-5, 4-methoxybenzyl at C-7
4-Hydroxy-7-methyl-1-indanone22242-84-8C₁₀H₁₀O₂Hydroxyl at C-4, carbonyl at C-1

Structure-Property Relationships

The substitution pattern on the indane scaffold significantly influences the physical, chemical, and potential biological properties of these compounds:

  • Hydroxy vs. Methoxy Substitution: The replacement of the methoxy group with a hydroxyl group (as in 4-Hydroxy-7-methylindane) affects hydrogen bonding capabilities, solubility, and potential biological interactions .

  • Introduction of Carbonyl Group: The presence of a carbonyl group (as in 4-Methoxy-7-methyl-1-indanone) dramatically alters the electronic properties and reactivity of the molecule .

  • Nitrile Functionality: The addition of a nitrile group (as in 4-Methoxy-7-methylindane-5-carbonitrile) introduces a polar, electron-withdrawing group that affects the compound's dipole moment, reactivity, and potential for further functionalization.

Future Research Directions

Several promising research directions can be identified for further investigation of 4-Methoxy-7-methylindane:

Synthesis Optimization

Development of more efficient and environmentally friendly synthetic routes for 4-Methoxy-7-methylindane, potentially including:

  • Catalytic methods for selective functionalization of the indane scaffold

  • Green chemistry approaches with reduced waste and energy consumption

  • Continuous flow synthesis methodologies for scaled production

Structure-Activity Relationships

Systematic studies comparing the biological activities of 4-Methoxy-7-methylindane with structurally related compounds could reveal important structure-activity relationships and identify promising leads for pharmaceutical development.

Material Science Applications

Investigation of the potential applications of 4-Methoxy-7-methylindane and its derivatives in material science, including:

  • Electronic materials

  • Specialty polymers

  • Advanced composite materials

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